N,N-Dimethyl-2-(4-methylpiperazin-1-YL)propan-1-amine
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Overview
Description
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H21N3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperazine with 2-chloropropane-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized as a surfactant and stabilizer in various industrial formulations.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s structural features, including the piperazine ring and dimethylamino group .
Properties
CAS No. |
99868-83-4 |
---|---|
Molecular Formula |
C10H23N3 |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H23N3/c1-10(9-11(2)3)13-7-5-12(4)6-8-13/h10H,5-9H2,1-4H3 |
InChI Key |
BFFGCZUZWAAJSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)N1CCN(CC1)C |
Origin of Product |
United States |
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